molecular formula C12H15ClN2O2 B1512676 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 162045-54-7

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B1512676
CAS RN: 162045-54-7
M. Wt: 254.71 g/mol
InChI Key: JIGZAUJELAUKGA-UHFFFAOYSA-N
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Description

“3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O . It has an average mass of 238.713 Da and a monoisotopic mass of 238.087296 Da .


Synthesis Analysis

The compound has been identified as a hit in high throughput screening campaigns for the discovery of novel small molecules to inhibit G-protein-coupled receptor kinase-2 and -5 . Structural modifications of parent benzoxazole scaffolds by introducing substituents on phenyl have displayed potent inhibitory activities toward GRK-2 and -5 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoxazole ring attached to a piperidin-4-yl group .


Chemical Reactions Analysis

The compound has been developed as a GlyT1 inhibitor by bioisosteric replacement and mimicking of the pyridine ring of RG1678 . Preliminary optimization of the blood–brain barrier penetration led to the discovery of 3-(piperidin-4-yl)benzo[d]isoxazole derivatives .

Scientific Research Applications

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has a wide range of applications in scientific research. It has been used in the study of protein-protein interactions, as well as in the study of drug-receptor interactions. This compound has also been used as a ligand in drug discovery, as it has been shown to bind to a variety of targets, including G-protein coupled receptors, ion channels, and enzymes. Additionally, this compound has been used in the study of cell signaling pathways, as it has been found to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in lab experiments is its ability to form complexes with a variety of molecules. This property allows for the study of a wide range of biological processes, such as protein-protein interactions and drug-receptor interactions. Additionally, this compound has been found to be relatively stable, making it an ideal tool for long-term experiments. However, one of the main limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

The potential applications of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride are still being explored, and there are a number of potential future directions for research. For example, this compound could be used to study the effects of drugs on various proteins and enzymes, as well as to develop novel therapeutic agents. Additionally, this compound could be used to study the effects of various physiological processes, such as inflammation and cell death. Finally, this compound could be used to study the effects of various environmental factors, such as temperature and pH, on various proteins and enzymes.

properties

IUPAC Name

3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZAUJELAUKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855955
Record name 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

162045-54-7
Record name 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
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3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

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